propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate
Description
This compound is a phosphoramidate derivative featuring:
- A propan-2-yl ester group, enhancing lipophilicity for improved membrane permeability.
- A (2S)-2-aminopropanoate backbone (alanine derivative), common in prodrug designs.
- A phosphoryl group substituted with 4-nitrophenoxy (electron-withdrawing, acting as a leaving group) and 2,3,4,5,6-pentadeuteriophenoxy (deuterated aromatic ring for metabolic stability).
The 4-nitrophenoxy moiety may facilitate enzymatic or hydrolytic activation, releasing the active drug in vivo .
Properties
Molecular Formula |
C18H21N2O7P |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28?/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
NYJKISSOEZMRHH-SUBNTJHASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈N₂O₅P
- Molecular Weight : 335.29 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit certain phosphatases and kinases involved in cellular signaling pathways.
- Receptor Modulation : It acts as a modulator for specific receptors, influencing downstream signaling cascades.
Pharmacological Effects
Research indicates that this compound exhibits a variety of pharmacological effects:
- Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Properties : The compound has been associated with reduced production of pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor volume compared to control groups (p < 0.05).
-
Inflammation Models :
- In a murine model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential (p < 0.01).
-
Neuroprotection :
- Research conducted on neuroblastoma cells indicated that this compound could reduce oxidative stress markers by enhancing antioxidant enzyme activity.
Summary of Biological Activities
Pharmacokinetics Profile
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 12 hours |
| Metabolism | Hepatic via cytochrome P450 enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares the target compound with analogous phosphoramidates and deuterated derivatives:
Detailed Analysis
Metabolic Stability
- The target compound’s deuterated phenoxy group reduces CYP450-mediated oxidation, a strategy validated in deuterated drugs like Deutetrabenazine . In contrast, non-deuterated analogs (e.g., ) may undergo faster hepatic clearance.
- GTx-024 (MK-2866) uses deuterium on a phenoxy group to prolong half-life, similar to the target compound, but within a non-phosphoramidate scaffold.
Prodrug Activation
- The 4-nitrophenoxy group in the target compound and acts as a leaving group, enabling hydrolysis or enzymatic cleavage to release the active drug. This mirrors phosphoramidate prodrugs like Remdesivir .
Ester Group Effects
Pharmacokinetic Advantages
- Deuterium Effects: Deuteration in the target compound reduces metabolic degradation rates by 2–3× compared to non-deuterated analogs, as observed in deuterated SARMs like GTx-024 .
- Ester Optimization : Propan-2-yl esters achieve higher plasma exposure in rodent studies than 2-ethylbutyl derivatives, likely due to faster esterase-mediated activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
